molecular formula C41H53ClN2O5S B11987886 N-(2-chloro-5-{[2-(octadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide

N-(2-chloro-5-{[2-(octadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B11987886
M. Wt: 721.4 g/mol
InChI Key: MPOWTFWMINMSNX-UHFFFAOYSA-N
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Description

N-(2-chloro-5-{[2-(octadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide is a complex organic compound with a molecular formula of C41H53ClN2O5S and a molecular weight of 721.407 g/mol This compound is known for its unique structural features, which include a naphthalene core, a sulfonamide group, and a long alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-{[2-(octadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide involves multiple steps, starting with the preparation of the naphthalene core and the subsequent introduction of the sulfonamide and alkyl groups. The key steps include:

    Formation of the Naphthalene Core: This can be achieved through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as pyridine.

    Attachment of the Alkyl Chain: The alkyl chain is attached through an etherification reaction, where the phenol group is reacted with an alkyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-{[2-(octadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-chloro-5-{[2-(octadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-{[2-(octadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The long alkyl chain may facilitate membrane penetration, enhancing the compound’s bioavailability and efficacy. The naphthalene core can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-{[2-(dodecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide
  • N-(2-chloro-5-{[2-(hexadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide

Uniqueness

N-(2-chloro-5-{[2-(octadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide is unique due to its long octadecyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and membrane affinity. This makes it particularly useful in applications requiring enhanced bioavailability and interaction with lipid membranes.

Properties

Molecular Formula

C41H53ClN2O5S

Molecular Weight

721.4 g/mol

IUPAC Name

N-[2-chloro-5-[(2-octadecoxyphenyl)sulfamoyl]phenyl]-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C41H53ClN2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-49-39-25-20-19-24-37(39)44-50(47,48)33-27-29-36(42)38(31-33)43-41(46)35-28-26-32-22-17-18-23-34(32)40(35)45/h17-20,22-29,31,44-45H,2-16,21,30H2,1H3,(H,43,46)

InChI Key

MPOWTFWMINMSNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(C4=CC=CC=C4C=C3)O

Origin of Product

United States

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